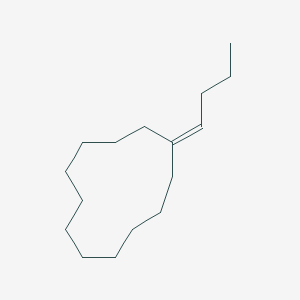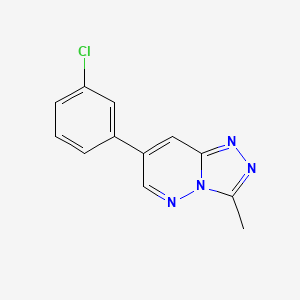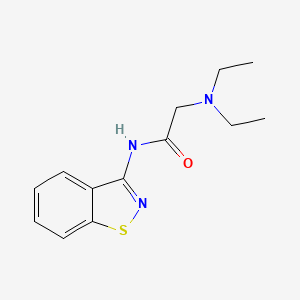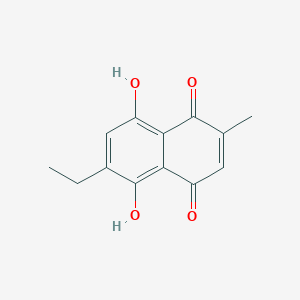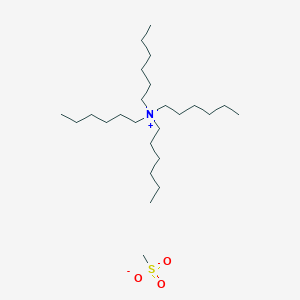
N,N,N-Trihexylhexan-1-aminium methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N-Trihexylhexan-1-aminium methanesulfonate is a quaternary ammonium salt with a long alkyl chain. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a phase transfer catalyst and in other specialized chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trihexylhexan-1-aminium methanesulfonate typically involves the quaternization of hexylamine with hexyl bromide, followed by anion exchange with methanesulfonate. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Catalysts: Phase transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To handle large volumes.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N-Trihexylhexan-1-aminium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: Where the methanesulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: Though less common, these reactions can modify the alkyl chains.
Common Reagents and Conditions
Nucleophiles: Such as halides, cyanides, and hydroxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the reagents used. For example:
Substitution with Halides: Produces corresponding halide salts.
Oxidation: May lead to the formation of alcohols or ketones.
Reduction: Can result in the formation of alkanes or amines.
Wissenschaftliche Forschungsanwendungen
N,N,N-Trihexylhexan-1-aminium methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst to facilitate reactions between immiscible phases.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N,N-Trihexylhexan-1-aminium methanesulfonate involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the reaction rate. The molecular targets include various nucleophiles and electrophiles, and the pathways involve the formation of intermediate complexes that increase the solubility and reactivity of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N-Trihexylhexan-1-aminium tetrafluoroborate
- N,N,N-Trihexylhexan-1-aminium cyanide
- N,N,N-Trihexylhexan-1-aminium iodide
Uniqueness
N,N,N-Trihexylhexan-1-aminium methanesulfonate is unique due to its specific anion (methanesulfonate), which imparts distinct solubility and reactivity characteristics. Compared to other similar compounds, it offers better phase transfer capabilities and is more suitable for certain specialized applications.
Eigenschaften
CAS-Nummer |
105140-20-3 |
|---|---|
Molekularformel |
C25H55NO3S |
Molekulargewicht |
449.8 g/mol |
IUPAC-Name |
methanesulfonate;tetrahexylazanium |
InChI |
InChI=1S/C24H52N.CH4O3S/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;1-5(2,3)4/h5-24H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
OWJXGTXBTGJUGX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.CS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



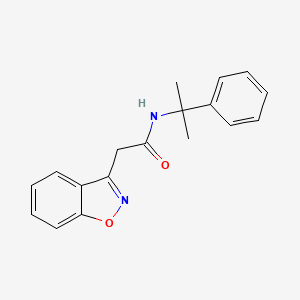
![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
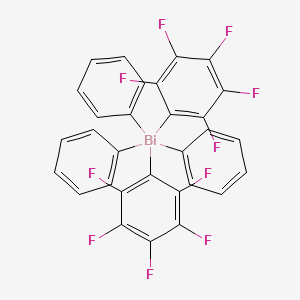

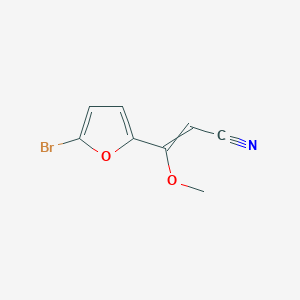
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
